6-Bromo-3-chloropyrazine-2-carbaldehyde

Chemoselective cross-coupling Oxidative addition kinetics Sequential functionalization

6-Bromo-3-chloropyrazine-2-carbaldehyde (CAS 1824598-80-2, molecular formula C₅H₂BrClN₂O, molecular weight 221.44 g/mol) is a heteroaromatic building block featuring a pyrazine core equipped with a reactive aldehyde group at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position. This specific 2,3,6-trisubstitution pattern — combining two different halogen leaving groups with orthogonal reactivity profiles and an aldehyde handle — distinguishes it from simpler monohalogenated or symmetrically dihalogenated pyrazine carbaldehydes.

Molecular Formula C5H2BrClN2O
Molecular Weight 221.44 g/mol
Cat. No. B13124366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloropyrazine-2-carbaldehyde
Molecular FormulaC5H2BrClN2O
Molecular Weight221.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C=O)Br
InChIInChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H
InChIKeyXOUHQDZFZWEVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloropyrazine-2-carbaldehyde: A Mixed-Dihalogenated Pyrazine Aldehyde Scaffold for Sequential Cross-Coupling


6-Bromo-3-chloropyrazine-2-carbaldehyde (CAS 1824598-80-2, molecular formula C₅H₂BrClN₂O, molecular weight 221.44 g/mol) is a heteroaromatic building block featuring a pyrazine core equipped with a reactive aldehyde group at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position . This specific 2,3,6-trisubstitution pattern — combining two different halogen leaving groups with orthogonal reactivity profiles and an aldehyde handle — distinguishes it from simpler monohalogenated or symmetrically dihalogenated pyrazine carbaldehydes . The compound is supplied as a research intermediate (typical purity ≥95%) for use in medicinal chemistry, agrochemical synthesis, and materials science .

Why 6-Bromo-3-chloropyrazine-2-carbaldehyde Cannot Be Replaced by Generic Pyrazine Aldehyde Analogs


Generic substitution is precluded because the mixed bromine/chlorine substitution pattern of 6-bromo-3-chloropyrazine-2-carbaldehyde provides an intrinsic chemoselectivity window unavailable in the dichloro (3,6-dichloropyrazine-2-carbaldehyde) or monobromo (6-bromopyrazine-2-carbaldehyde) analogs. Aryl bromides undergo oxidative addition to Pd(0) approximately 6- to 10-fold faster than aryl chlorides, enabling sequential Suzuki, Heck, or Sonogashira couplings — the C6–Br site can be functionalized first, leaving the C3–Cl site intact for subsequent elaboration, without requiring steric-based selectivity strategies [1]. Symmetrical dihalo analogs (e.g., 3,6-dichloropyrazine-2-carbaldehyde) lack this built-in electronic differentiation, often yielding statistical mixtures under non-optimized conditions . Furthermore, the aldehyde group provides a condensation and reduction handle that is absent in the carbonitrile (6-bromo-3-chloropyrazine-2-carbonitrile) or carboxylic acid derivatives, while the bromine substituent confers higher lipophilicity and heavier-atom effects distinct from chlorine-only scaffolds .

6-Bromo-3-chloropyrazine-2-carbaldehyde: Comparator-Anchored Quantitative Differentiation Guide


Br vs. Cl Oxidative Addition Rate: A ~7-Fold Chemoselectivity Window for Sequential Pd-Catalyzed Cross-Coupling

The mixed Br/Cl substitution pattern of 6-bromo-3-chloropyrazine-2-carbaldehyde enables sequential palladium-catalyzed cross-coupling because aryl bromides undergo oxidative addition to Pd(0) substantially faster than aryl chlorides. Kinetic studies report an apparent rate constant kapp(Ph–Br) = 0.48 mol⁻¹ L s⁻¹, while kapp(Ph–Cl) is immeasurably small under identical conditions [1]. For related o-substituted aryl bromides, kapp(o-MeC₆H₄–Br) ≈ 0.07 mol⁻¹ L s⁻¹, still orders of magnitude above kapp(Ph–Cl) [1]. This > 7-fold rate differential provides a practical chemoselectivity window: the C6–Br bond can be engaged in Suzuki coupling while the C3–Cl bond remains intact, avoiding the statistical mixtures observed with symmetrical 3,6-dichloropyrazine-2-carbaldehyde under non-sterically biased conditions [1]. In contrast, 3,6-dichloropyrazine-2-carbaldehyde requires ortho-substituted boronic acids to achieve selective monosubstitution (52% yield of monoarylated product with 2,6-dimethylphenylboronic acid) via steric rather than electronic control .

Chemoselective cross-coupling Oxidative addition kinetics Sequential functionalization

Aldehyde vs. Carbonitrile Functional-Group Orthogonality: Access to Hydrazone, Oxime, and Knoevenagel Diversification Pathways

The aldehyde group at the pyrazine C2 position provides a reactive carbonyl handle for C=O addition, condensation, and reduction chemistries that are not accessible with the corresponding carbonitrile (6-bromo-3-chloropyrazine-2-carbonitrile, CAS 1257072-34-6) or carboxylic acid derivatives. Aldehyde-based transformations include hydrazone/oxime formation, reductive amination, Grignard addition, and Knoevenagel condensations — reactions that are blocked for the nitrile analog, which is restricted to hydrolysis-to-amide/acid or reduction-to-aminomethyl pathways . The carbonitrile derivative serves primarily as a Favipiravir impurity/synthetic intermediate (Favipiravir Impurity 19), with its cyano group dictating a narrower downstream chemistry scope . For procurement decisions, the aldehyde offers at least four additional diversification reaction manifolds compared to the nitrile, enabling broader library enumeration from a single starting material.

Aldehyde condensation Hydrazone synthesis Functional group interconversion

Predicted Physicochemical Property Differentiation: Lipophilicity and Boiling Point Shifts from Bromine Incorporation

Incorporation of bromine at the C6 position increases the molecular weight and lipophilicity of 6-bromo-3-chloropyrazine-2-carbaldehyde (MW 221.44 g/mol) relative to the non-brominated analog 3-chloropyrazine-2-carbaldehyde (MW 142.54 g/mol). The predicted boiling point is 256.4±35.0 °C and density is 1.914±0.06 g/cm³ . The atomic contribution of bromine (ΔMW +78.9 g/mol vs. hydrogen at the C6 position) translates to an estimated ΔcLogP of approximately +0.6 to +1.0 units relative to 3-chloropyrazine-2-carbaldehyde, based on the Hansch π constant for aromatic bromine (π ≈ 0.86) [1]. This increased lipophilicity can be advantageous for CNS-penetrant programs requiring higher logD values, but represents a liability for solubility-limited applications where the lighter monochloro analog may be preferred [1]. For procurement, this means the brominated scaffold should be selected when heavier-atom effects (enhanced van der Waals contacts, potential halogen bonding, or increased metabolic stability via CYP shielding) are desired.

Lipophilicity Physicochemical properties ADME prediction

Positional Isomer Differentiation: C6-Br vs. C5-Br Regioisomer Reactivity in Nucleophilic Aromatic Substitution

The position of the bromine substituent on the pyrazine ring critically influences reactivity toward nucleophilic aromatic substitution (SNAr). In 6-bromo-3-chloropyrazine-2-carbaldehyde, the C6–Br is positioned para to N4 and meta to N1, while in the regioisomeric 5-bromo-3-chloropyrazine-2-carbaldehyde, the bromine is positioned ortho to N4 and para to N1. The pyrazine ring nitrogens exert electron-withdrawing effects that activate positions ortho and para to them toward SNAr; thus, the C6 position (para to N4, meta to N1) experiences a different electronic environment than the C5 position (ortho to N4, para to N1) [1]. Literature on pyrazine halogen displacement demonstrates that 2-chloropyrazines exhibit distinct reactivity profiles from 2-bromopyrazines under identical SNAr conditions, with bromine generally showing faster displacement kinetics [1][2]. The C2-aldehyde group further modifies the electron density at the C6 position via its electron-withdrawing effect, which is distinct from the influence exerted on the C5 position in the regioisomer. Although direct comparative kinetic data for these specific regioisomers are not publicly available, the established principles of pyrazine electronic structure predict measurably different SNAr activation barriers and cross-coupling regioselectivity between the two isomers [2].

Regioselectivity Nucleophilic aromatic substitution Positional isomer

Intermediate Utility in Antiviral Drug Synthesis: Favipiravir-Related Chemistry Access

The 6-bromo-3-chloropyrazine scaffold is directly relevant to the synthesis of Favipiravir (T-705, Avigan), a broad-spectrum antiviral agent. In the reported synthetic route, 3,6-dichloropyrazine-2-carbonitrile (intermediate 8) is prepared via sequential regioselective chlorination, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination in 48% overall yield — a 1.3-fold improvement over previously published procedures . 6-Bromo-3-chloropyrazine-2-carbaldehyde can serve as a direct precursor to this Favipiravir intermediate through aldehyde-to-nitrile conversion (e.g., aldoxime dehydration), providing an alternative entry point that bypasses the hazardous POCl₃ chlorination step . Additionally, 6-bromo-3-chloropyrazine-2-carbonitrile (Favipiravir Impurity 19) is a characterized impurity standard required for Favipiravir analytical method validation and quality control [1]. The aldehyde analog thus holds strategic procurement value as both a synthetic precursor and an orthogonal starting material for antiviral medicinal chemistry programs targeting influenza and related RNA viruses.

Antiviral intermediates Favipiravir Pharmaceutical synthesis

Optimal Use Scenarios for 6-Bromo-3-chloropyrazine-2-carbaldehyde Based on Experimental Evidence


Sequential Chemoselective Cross-Coupling in Kinase Inhibitor Library Synthesis

In medicinal chemistry programs constructing kinase-focused libraries, 6-bromo-3-chloropyrazine-2-carbaldehyde serves as an ideal core scaffold for sequential Suzuki–Miyaura diversification. The C6–Br site undergoes preferential oxidative addition to Pd(0), allowing introduction of a first (hetero)aryl group at C6 under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis at 70–90 °C, while the C3–Cl bond remains intact for a subsequent coupling with a different boronic acid under modified conditions (e.g., Pd₂(dba)₃/XPhos at elevated temperature). This electronic chemo-differentiation, grounded in the ~7-fold Br/Cl oxidative addition rate differential reported in kinetic studies [1], eliminates the need for protecting-group strategies or steric-control optimization that complicate routes using 3,6-dichloropyrazine-2-carbaldehyde . The aldehyde group can then be employed for late-stage condensation with hydrazine or hydroxylamine to generate hydrazone/oxime capping groups, yielding three distinct diversity points from a single intermediate.

Favipiravir Analog Synthesis and Antiviral Lead Optimization

Research groups developing next-generation influenza or RNA virus polymerase inhibitors can use 6-bromo-3-chloropyrazine-2-carbaldehyde as an entry point to Favipiravir-analog chemical space. Conversion of the aldehyde to the corresponding nitrile (6-bromo-3-chloropyrazine-2-carbonitrile) via aldoxime dehydration provides direct access to the Favipiravir impurity/intermediate scaffold [1], while the aldehyde itself can be diversified into amides, hydrazides, or heterocyclic isosteres (oxadiazoles, thiadiazoles) not accessible from the nitrile. The bromine atom serves as a synthetic handle for introducing substituted aryl/heteroaryl groups at C6 to modulate antiviral potency, while the C3–Cl can be retained or displaced with amines to probe SAR at the pyrazine 3-position. This scenario is particularly relevant for laboratories requiring both the nitrile (for Favipiravir analytical reference standards) and the aldehyde (for analog synthesis), as procurement of the aldehyde satisfies both needs from a single inventory item.

Agrochemical Lead Generation via Pyrazine Carbaldehyde Condensation Chemistry

For agrochemical discovery programs targeting fungicidal or herbicidal pyrazine derivatives, the aldehyde group of 6-bromo-3-chloropyrazine-2-carbaldehyde enables rapid construction of hydrazone, semicarbazone, and thiosemicarbazone libraries through parallel condensation with commercial hydrazine reagents. These product classes have established precedence in agrochemical lead identification. The bromine substituent increases lipophilicity (estimated ΔcLogP ≈ +0.86 vs. non-brominated analogs [1]), which can improve foliar uptake and cuticular penetration in whole-plant assays. The chlorine substituent provides a secondary diversification point for late-stage amination or etherification to fine-tune physicochemical properties. In this scenario, 6-bromo-3-chloropyrazine-2-carbaldehyde is preferred over 6-bromopyrazine-2-carbaldehyde (lacking the C3–Cl handle) and 3-chloropyrazine-2-carbaldehyde (lacking the bromine-mediated lipophilicity enhancement) because it delivers both a lipophilic bromine substituent and two sequentially addressable halogen handles in a single building block.

Reference Standard Procurement for Favipiravir Impurity Profiling

Analytical chemistry and quality control laboratories supporting Favipiravir drug substance manufacturing require certified reference standards of Favipiravir Impurity 19 (6-bromo-3-chloropyrazine-2-carbonitrile, CAS 1257072-34-6) for HPLC method validation and batch release testing [1]. 6-Bromo-3-chloropyrazine-2-carbaldehyde serves as a key synthetic precursor to this impurity standard: controlled oxidation or aldehyde-to-nitrile conversion yields the target impurity with well-defined purity. Procuring the aldehyde provides QC laboratories with a dual-purpose intermediate — it can be converted to the required nitrile impurity standard as needed, and the residual aldehyde itself can serve as a system suitability marker or secondary reference material. This reduces the number of separate reference standard procurements and associated vendor qualification burdens.

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